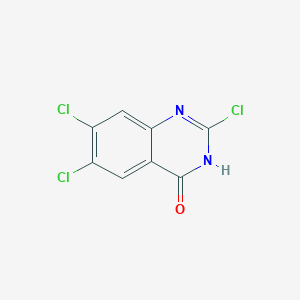
2,6,7-Trichloroquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trichloroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of chlorine atoms in the structure may enhance its reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trichloroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6,7-trichloroaniline with formamide or formic acid, followed by cyclization to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,6,7-Trichloroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2,6,7-Trichloroquinazolin-4(3H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of chlorine atoms may enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2,6-Dichloroquinazolin-4(3H)-one
- 2,7-Dichloroquinazolin-4(3H)-one
- 2,6,7-Tribromoquinazolin-4(3H)-one
Uniqueness
2,6,7-Trichloroquinazolin-4(3H)-one is unique due to the specific arrangement of chlorine atoms, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives
特性
分子式 |
C8H3Cl3N2O |
|---|---|
分子量 |
249.5 g/mol |
IUPAC名 |
2,6,7-trichloro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3Cl3N2O/c9-4-1-3-6(2-5(4)10)12-8(11)13-7(3)14/h1-2H,(H,12,13,14) |
InChIキー |
GXTXHDBIILISAG-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


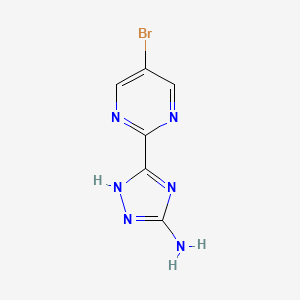
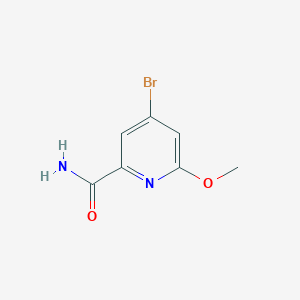
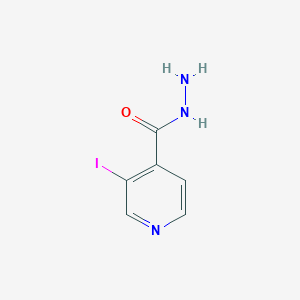
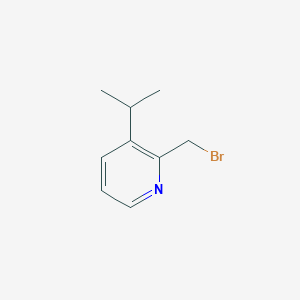
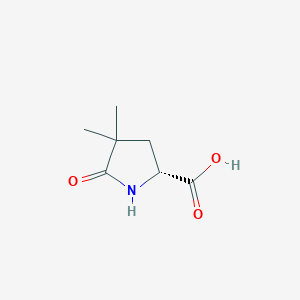

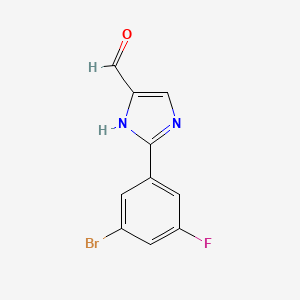
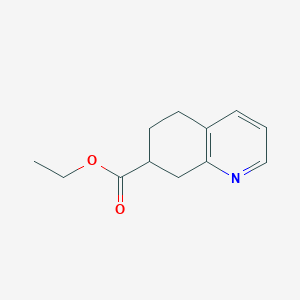
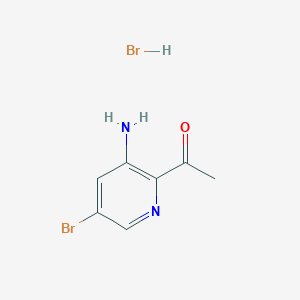
![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)
![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13674144.png)
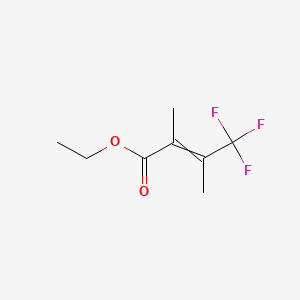
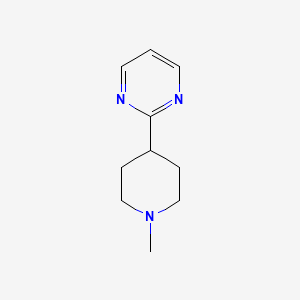
![6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13674167.png)
